molecular formula C15H15N5O3S B2853104 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1428352-95-7

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2853104
CAS RN: 1428352-95-7
M. Wt: 345.38
InChI Key: JHAUNKSGELOVCL-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide have been synthesized and studied for their potential anticancer activity. For instance, thiazolo[3,2-b][1,2,4]triazol-6-ones, which share a common triazole core with the compound , have displayed significant anticancer activity against a variety of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. These findings suggest a promising avenue for the development of new anticancer agents based on the structural features of such compounds (Lesyk et al., 2007).

Antimicrobial and Antifungal Effects

The synthesis of novel thiazole derivatives, which are structurally similar to the given compound, has been explored for their antimicrobial activities. These efforts have led to the identification of compounds with significant antimicrobial efficacy against various bacterial and fungal species. This is indicative of the potential utility of such compounds in the development of new antimicrobial and antifungal agents. For example, derivatives incorporating the thiazole and triazole moieties have demonstrated potent activity against Candida species, offering insights into the design of new antifungal therapies (Çavușoğlu et al., 2018).

Hemolytic and Antiproliferative Effects

Research into 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, related in function to the target compound, has been conducted to assess their hemolytic and antimicrobial activities. These studies have shown that such compounds exhibit variable antimicrobial activity against selected microbial species and have minimal hemolytic effects on human red blood cells. This suggests their potential for further development as selective antimicrobial agents with low toxicity profiles (Gul et al., 2017).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds with a similar structure, focusing on their anticancer properties, have been explored extensively. For example, the synthesis of 5-methyl-4-phenyl thiazole derivatives and their study for anticancer activity have revealed selectivity and high apoptosis rates among tested compounds, though not as high as the standard, cisplatin. These findings underscore the potential for utilizing the structural backbone of the target compound for the development of novel anticancer agents (Evren et al., 2019).

properties

IUPAC Name

2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-9-7-12(18-23-9)16-13(21)8-19-15(22)20(10-4-5-10)14(17-19)11-3-2-6-24-11/h2-3,6-7,10H,4-5,8H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAUNKSGELOVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

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